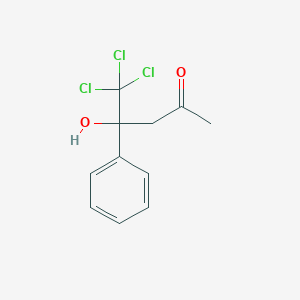![molecular formula C26H23Cl2N3O4 B12491785 Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491785.png)
Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE is a complex organic compound that features a benzoylpiperazine moiety and a dichlorobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoylpiperazine Moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.
Introduction of the Dichlorobenzamido Group: This step might involve the reaction of 2,5-dichlorobenzoic acid with an amine to form the amide bond.
Esterification: The final step could involve the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzoyl and ester moieties.
Substitution: The dichlorobenzamido group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or cancers.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE: can be compared with other benzoylpiperazine derivatives or dichlorobenzamido compounds.
Unique Features: Its unique combination of functional groups might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Highlighting Uniqueness
The presence of both a benzoylpiperazine moiety and a dichlorobenzamido group in a single molecule might provide a unique profile of activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H23Cl2N3O4 |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2,5-dichlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H23Cl2N3O4/c1-35-26(34)18-7-10-23(22(15-18)29-24(32)20-16-19(27)8-9-21(20)28)30-11-13-31(14-12-30)25(33)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,29,32) |
Clave InChI |
LLPUWMMQTJYLFZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B12491711.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B12491718.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491726.png)

![Methyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12491731.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-fluorobenzoate](/img/structure/B12491738.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491743.png)
![3-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491747.png)
![2-({2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B12491754.png)
![1,3-dimethyl-5-({[2-(pyridin-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12491771.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12491776.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491778.png)
![N'-(2-chloroacetyl)-2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12491788.png)
